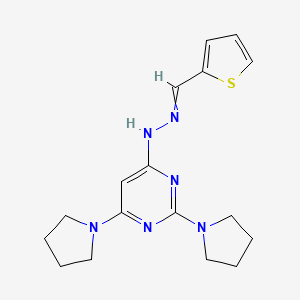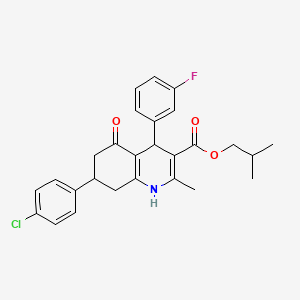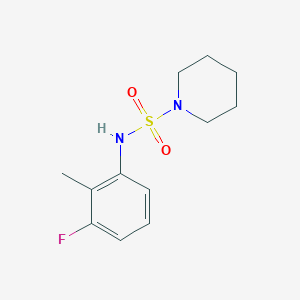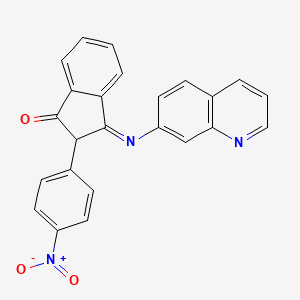![molecular formula C19H24N2OS B4957687 1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PET or PETP, and its chemical structure consists of a piperazine ring with an ethylthiophene and phenylethyl group attached to it.
Wirkmechanismus
PET acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual mechanism of action makes PET a potential candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
PET has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. PET has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. This may contribute to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PET is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. One limitation of PET is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for PET research. One direction is to investigate its potential as a treatment for psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to explore its potential as a tool for studying the role of the serotonin 5-HT1A receptor in these disorders. Additionally, PET could be used in the development of new drugs that target the serotonin and dopamine systems.
Synthesemethoden
The synthesis of PET involves the reaction of 1-(2-phenylethyl)piperazine with 5-ethyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure PET.
Wissenschaftliche Forschungsanwendungen
PET has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. PET has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-18-14-17(15-23-18)19(22)21-12-10-20(11-13-21)9-8-16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKIYXIVHGLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylthiophen-3-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-dichloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4957610.png)



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)


![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)